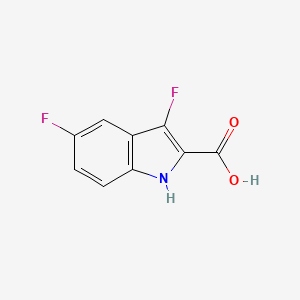

3,5-difluoro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVMBOIRZXTQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553990-37-6 | |

| Record name | 3,5-difluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 3,5 Difluoro 1h Indole 2 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C2 position of the indole (B1671886) ring is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives.

Esterification of indole-2-carboxylic acids is a common transformation. researchgate.net This can be achieved through acid-catalyzed reactions with alcohols. For instance, the reaction of an indole-2-carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) yields the corresponding ester. masterorganicchemistry.comyoutube.com This process, known as Fischer esterification, is reversible. masterorganicchemistry.comyoutube.com The reverse reaction, ester hydrolysis, can be accomplished by treating the ester with excess water in the presence of an acid. masterorganicchemistry.com

Alternatively, esterification can be performed under milder conditions. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). This method is particularly useful for substrates that are sensitive to acidic conditions. organic-chemistry.org

The hydrolysis of the resulting esters to regenerate the carboxylic acid can be achieved under basic conditions, for example, by using aqueous potassium hydroxide. mdpi.com However, the electronic properties of the indole ring can influence the ease of hydrolysis. arkat-usa.org

Table 1: Examples of Esterification and Hydrolysis Reactions

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Indole-2-carboxylate (B1230498) ester |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Indole-2-carboxylate ester |

| Ester Hydrolysis | Excess H₂O, H₂SO₄ (catalyst) | Indole-2-carboxylic acid |

Amide bond formation is a fundamental transformation in organic synthesis, often employed to create peptides and other biologically active molecules. nih.govluxembourg-bio.com Carbodiimide (B86325) coupling reagents are widely used for this purpose. peptide.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) are common. nih.govpeptide.com

The reaction typically involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgluxembourg-bio.com This intermediate then reacts with an amine to form the amide bond. luxembourg-bio.com To improve reaction efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(N,N-dimethylamino)pyridine (DMAP) are often included. nih.govluxembourg-bio.compeptide.com HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts readily with amines. luxembourg-bio.compeptide.com DMAP can act as an acyl transfer catalyst, further enhancing the reaction rate. organic-chemistry.orgnih.gov The choice of solvent and base can also significantly impact the reaction outcome. nih.govresearchgate.net

Table 2: Common Reagents for Amide Bond Formation

| Reagent | Role |

|---|---|

| DCC, EDC·HCl | Carbodiimide coupling agent (activates carboxylic acid) |

| HOBt | Additive to suppress side reactions and racemization |

Acid chlorides and acid anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in the synthesis of esters and amides. pressbooks.pub Acid chlorides can be prepared from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.pub

Acid anhydrides can be formed from the reaction of an acid chloride with a carboxylic acid or its carboxylate salt. pressbooks.publibretexts.orglibretexts.org Symmetrical anhydrides are produced when the acid chloride and carboxylic acid have the same acyl group, while mixed anhydrides result from different acyl groups. pressbooks.pub Aromatic carboxylic anhydrides have been explored as dehydrating condensation reagents for various chemical transformations. tcichemicals.com

The conversion of indole-2-carboxylic acid esters to the corresponding carbohydrazides can be achieved through hydrazinolysis. researchgate.net This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.comresearchgate.netwho.int The resulting carbohydrazides are versatile intermediates that can be used in the synthesis of various heterocyclic compounds. researchgate.netajgreenchem.com For example, they can be reacted with aldehydes and ketones to form hydrazones. researchgate.net

The removal of the carboxylic acid group, known as decarboxylation, from indole-2-carboxylic acids typically requires heating the compound above its melting point. researchgate.net The stability of the resulting indole anion influences the ease of this reaction. The mechanism of acid-catalyzed decarboxylation of indole-3-carboxylic acids has been studied and is proposed to proceed through an A-SE2 mechanism involving a zwitterionic intermediate. rsc.org While specific studies on the decarboxylation of 3,5-difluoro-1H-indole-2-carboxylic acid are not detailed in the provided results, the general principles of indole carboxylic acid decarboxylation would apply. researchgate.netresearchgate.net More recently, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has been developed as a method to form N-aryl indoles. organic-chemistry.org This reaction proceeds through the formation of a copper carboxylate, followed by decarboxylation. organic-chemistry.org

Analysis of Chemo- and Regioselectivity in Multi-step Transformations

In multi-step syntheses involving this compound, controlling chemo- and regioselectivity is paramount. The molecule possesses multiple reactive sites, and their relative reactivity dictates the outcome of a given transformation.

N-1 vs. C-3: The N-H proton is the most acidic site and will react preferentially with bases. In electrophilic substitutions, the C-3 position is the most nucleophilic and will react first, assuming the N-1 position is not deprotonated. To direct an electrophile to a different position or to perform reactions at other sites without interference from the N-H, protection of the indole nitrogen is often necessary. Common protecting groups include Boc, Cbz, or a simple alkyl group like methyl or benzyl.

Carboxylic Acid Reactivity: The C-2 carboxylic acid group can interfere with certain reactions. For example, its acidic proton can quench organometallic reagents or bases. Therefore, it is often protected as an ester (e.g., methyl or ethyl ester) before carrying out transformations like Grignard reactions or reductions. The ester can be hydrolyzed back to the carboxylic acid at a later stage.

Benzene (B151609) Ring vs. Pyrrole (B145914) Ring: The pyrrole ring is significantly more electron-rich than the difluorinated benzene ring and is thus more reactive towards electrophiles. This inherent difference ensures that electrophilic substitutions like the Mannich or Vilsmeier-Haack reactions occur selectively at C-3. Functionalization of the benzene ring typically requires directed methods like ortho-lithiation (if a directing group is present) or the use of pre-functionalized starting materials and cross-coupling chemistry.

By strategically employing protecting groups and carefully selecting reaction conditions (reagents, temperature, solvent), chemists can selectively address each reactive site on the this compound scaffold, enabling the rational design and synthesis of complex, highly functionalized target molecules.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3,5-difluoro-1H-indole-2-carboxylic acid, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

1H NMR and 13C NMR Analysis of Chemical Shifts and Coupling ConstantsSpecific ¹H and ¹³C NMR data for this compound has not been reported in scientific literature. However, analysis of related structures allows for the prediction of expected spectral features. The acidic proton of the carboxylic acid group (COOH) would likely appear as a broad singlet far downfield in the ¹H NMR spectrum, typically above 12 ppm. The indole (B1671886) N-H proton would also be expected downfield, generally between 11 and 12 ppm. The aromatic protons would resonate in the 7-8 ppm region, with their chemical shifts and multiplicities influenced by coupling to each other and to the fluorine atoms.

In the ¹³C NMR spectrum, the carboxylic acid carbon would be found in the 160-180 ppm range. The carbons directly bonded to fluorine would show large coupling constants (¹JCF) and would be significantly shifted, providing clear markers for the substitution pattern on the indole ring.

Application of 2D NMR Techniques (e.g., NOESY, HSQC) for Stereochemical Assignment and ConnectivityTo confirm the connectivity and spatial relationships within the molecule, 2D NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached, confirming the C-H framework of the molecule.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. For solid-state this compound, the spectrum would be dominated by features characteristic of a carboxylic acid and the indole ring. A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer. The N-H stretch of the indole ring typically appears as a sharper peak around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp band typically found near 1700 cm⁻¹. Vibrations associated with the C-F bonds would be expected in the 1000-1300 cm⁻¹ region. Analysis of the shape and position of the O-H and N-H bands can provide insights into the hydrogen bonding network in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry is crucial for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The molecular formula for this compound is C₉H₅F₂NO₂. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would need to match this theoretical value to within a few parts per million (ppm) to unequivocally confirm the molecular formula. While predicted mass data is available, specific experimental HRMS findings for this compound are not published.

| Property | Value |

| Molecular Formula | C₉H₅F₂NO₂ |

| Calculated Monoisotopic Mass | 197.02883 Da |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and crystal packing.

Characterization of Intermolecular Interactions, including Hydrogen Bonding Networks (O-H…O, N-H…O, C-H…O)

Table 1: Postulated Hydrogen Bond Interactions in this compound

| Donor-H···Acceptor | Type of Interaction |

|---|---|

| O-H···O | Strong Hydrogen Bond |

| N-H···O | Medium Hydrogen Bond |

| C-H···O | Weak Hydrogen Bond |

(This table is based on expected interactions for this class of compounds, not on published experimental data for the specific molecule.)

Analysis of Dihedral Angles and Molecular Conformation in the Crystalline State

Table 2: Key Dihedral Angles of Interest in this compound

| Torsion Angle | Description | Expected Value Range (based on related structures) |

|---|---|---|

| C3-C2-C(O)-O | Defines the orientation of the carboxylic acid group relative to the indole ring. | 0-20° |

(This table presents key parameters for future studies, as no experimental values have been published.)

Polymorphism Studies and Their Implications for Material Science

There are no published studies on the polymorphism of this compound. Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a critical area of study in material science as it can significantly impact a material's physical properties, such as solubility, melting point, and stability. Studies on related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, have identified different polymorphic forms, highlighting the importance of crystallization conditions in determining the final crystal structure. mdpi.comnih.gov The investigation of polymorphism for this compound would be a valuable area for future research, potentially revealing new crystalline forms with unique properties relevant to pharmaceutical or electronic applications.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-fluoro-1H-indole-3-carboxylic acid |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations offer a foundational understanding of a molecule's intrinsic properties, governed by its electron distribution and energy levels.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for studying indole (B1671886) derivatives due to its balance of accuracy and computational efficiency. mdpi.comresearchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. mdpi.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). mdpi.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

For indole-2-carboxylic acid derivatives, the HOMO is typically localized over the electron-rich indole ring system, whereas the LUMO is often distributed across the entire molecule, including the carboxylic acid group. arxiv.orgresearchgate.net The strong electron-withdrawing nature of the fluorine atoms in 3,5-difluoro-1H-indole-2-carboxylic acid is expected to lower the energy of both the HOMO and LUMO. This modulation of the frontier orbitals influences the molecule's reactivity in chemical reactions and its interactions with biological targets.

Interactive Data Table: Predicted Frontier Orbital Properties

| Parameter | Expected Value / Observation | Significance |

|---|---|---|

| HOMO Energy | Lowered relative to indole-2-carboxylic acid | Reduced nucleophilicity |

| LUMO Energy | Lowered relative to indole-2-carboxylic acid | Increased electrophilicity |

| HOMO-LUMO Gap (ΔE) | Likely altered, influencing overall reactivity | Indicator of kinetic stability and polarizability |

| HOMO Distribution | Primarily on the π-system of the indole ring | Site of electron donation |

| LUMO Distribution | Delocalized across the indole and carboxyl groups | Site of electron acceptance |

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its reactive sites. nih.gov It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov For this compound, the MEP surface would predictably show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the fluorine atoms. These are the primary sites for hydrogen bonding and interactions with positive charges.

Positive Potential (Blue): Located around the acidic proton of the carboxylic acid and the N-H proton of the indole ring, indicating their role as hydrogen bond donors.

Ab initio (from first principles) methods are computationally intensive but highly accurate approaches for studying molecular systems. They are particularly valuable for investigating excited states and photophysical processes. Studies on the parent indole-2-carboxylic acid have utilized ab initio calculations to unravel its complex photophysics, including fluorescence and non-radiative decay mechanisms upon UV light absorption. rsc.orgresearchgate.netresearchgate.net These processes are highly sensitive to the molecular structure and environment. rsc.orgresearchgate.net For this compound, such calculations would be essential to predict how difluorination affects its excited-state lifetimes, energy transfer pathways, and potential for photo-induced reactions. While specific data is not available, it is known that halogen substitution can influence intersystem crossing rates and other deactivation pathways. nih.gov

The reliability of any quantum chemical calculation depends critically on the chosen theoretical method and basis set.

Computational Methods: For indole derivatives, the hybrid DFT functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular and well-validated choice that provides reliable geometric and electronic properties. mdpi.comresearchgate.net Other functionals, such as PBE1PBE (a parameter-free hybrid functional) or dispersion-corrected functionals like ωB97X-D , are also employed, particularly when non-covalent interactions are important. mdpi.com

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-31G+(d,p) or 6-311++G(d,p) , which offer a good compromise between accuracy and cost. mdpi.com For higher accuracy, especially for properties like electron affinity or weak interactions, more extensive Dunning-style basis sets such as aug-cc-pVTZ may be used. mdpi.com

Validation of the chosen computational protocol is achieved by comparing calculated results with available experimental data. For instance, calculated bond lengths and angles can be compared with X-ray crystallography data, or calculated vibrational frequencies can be compared with experimental IR and Raman spectra. mdpi.com

Molecular Modeling and Dynamics Studies

While quantum mechanics describes the molecule's intrinsic properties, molecular modeling techniques are used to simulate its interactions with larger systems, such as proteins or metal ions.

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to the active site of a target receptor, typically a protein. sci-hub.se The indole-2-carboxylic acid scaffold is a known pharmacophore that targets various enzymes. sci-hub.sersc.orgebi.ac.uk Docking studies of this compound into relevant protein targets would reveal its potential binding mode. Based on studies of similar compounds, key interactions would likely include: sci-hub.semdpi.com

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the indole N-H group typically acts as a donor.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the binding site.

Halogen Bonding: The fluorine atoms could potentially form halogen bonds with electron-rich atoms in the protein backbone or side chains.

Interactive Data Table: Potential Protein Targets and Key Interactions for Indole-2-Carboxylic Acids

| Potential Protein Target | Therapeutic Area | Key Interactions Observed in Docking Studies |

|---|---|---|

| HIV-1 Integrase | Antiviral | Chelation with Mg²⁺ ions, π-π stacking with DNA bases. rsc.orgmdpi.com |

| Indoleamine 2,3-dioxygenase (IDO1) | Oncology / Immunology | Coordination with heme iron, hydrogen bonds with serine and arginine residues. sci-hub.seebi.ac.uk |

| Fructose-1,6-bisphosphatase (FBPase) | Metabolic Diseases | Hydrogen bonds with arginine and lysine (B10760008) residues in the allosteric site. researchgate.net |

Following docking, the strength of the ligand-protein interaction can be estimated by calculating the binding free energy. This helps in ranking potential inhibitors and understanding the contribution of different interactions.

A critical feature of the indole-2-carboxylic acid scaffold is its ability to act as a bidentate chelating agent. The carboxylate oxygen and the indole nitrogen can coordinate with metal ions. rsc.org This is particularly relevant for inhibiting metalloenzymes. For example, HIV-1 integrase inhibitors based on this scaffold function by chelating two magnesium ions (Mg²⁺) in the enzyme's active site, which is essential for its catalytic activity. rsc.orgmdpi.com The fluorine substitutions in this compound would modulate the electronic properties of the chelating groups, potentially affecting the binding affinity and selectivity for different metal ions. sbmu.ac.ir Detailed binding energy calculations would quantify the strength of this chelation and other non-covalent interactions, providing a complete picture of the ligand's binding profile.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Experimental Validation

No dedicated computational studies predicting the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters for this compound were found. Such studies typically employ quantum chemical methods like Density Functional Theory (DFT) to calculate chemical shifts and vibrational frequencies, which are then compared with experimental data for validation.

This type of analysis has been successfully applied to closely related molecules:

Indole-2-carboxylic acid: Theoretical studies have been performed on the parent molecule, indole-2-carboxylic acid, where methods like DFT and ab initio (HF and MP2) were used to calculate its molecular structure and vibrational spectra. researchgate.net

5-methoxy-1H-indole-2-carboxylic acid: Researchers have used DFT (specifically, the ωB97X-D functional) to calculate the structural and spectroscopic data for polymorphs of this derivative, finding good agreement with experimental X-ray diffraction and IR spectroscopy results. mdpi.com

Other Derivatives: Similar computational approaches have been used to analyze the spectra of compounds like 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid and even non-indole structures, demonstrating the maturity of these predictive methods. nih.govresearchgate.net

These examples highlight the established methodology for such predictions, but the specific calculated data for the vibrational frequencies (IR) or chemical shifts (NMR) for this compound have not been published.

Elucidation of Complex Reaction Mechanisms via Computational Approaches

There is no available literature on the use of computational approaches to elucidate the reaction mechanisms involved in the synthesis or subsequent reactions of this compound. Computational chemistry is a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies to understand how a reaction proceeds. While the synthesis of various indole derivatives, such as through the Fischer indole synthesis or other cyclization reactions, is well-documented, computational investigations into the specific mechanisms involving a 3,5-difluoro substituted precursor are absent from the reviewed literature. beilstein-journals.orgnih.govmdpi.com

Biological Activity and Mechanistic Insights of 3,5 Difluoro 1h Indole 2 Carboxylic Acid Derivatives

Anti-HIV-1 Integrase Activity

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host genome, a critical step for viral replication. As such, it is a well-established target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have been identified as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).

Inhibition of Integrase Strand Transfer and Determination of IC50 Values

The core structure of indole-2-carboxylic acid has been shown to effectively inhibit the strand transfer step of HIV-1 integrase. Through structural optimizations, a series of derivatives have been synthesized and evaluated for their inhibitory potency. For instance, a derivative featuring a C6-halogenated benzene (B151609) ring, compound 17a , demonstrated a marked inhibition of integrase with an IC50 value of 3.11 μM. Further modifications, such as the introduction of a long branch on the C3 position of the indole (B1671886) core, led to even more potent inhibitors. Compound 20a , an example of such a derivative, exhibited a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μM.

| Compound | Substitution Pattern | IC50 (μM) |

|---|---|---|

| Indole-2-carboxylic acid (core scaffold) | - | - |

| Compound 17a | C6-halogenated benzene ring | 3.11 |

| Compound 20a | Long branch on C3 of the indole core | 0.13 |

Detailed Binding Mode Analysis with HIV-1 Integrase, including Mg2+ Chelation and Hydrophobic Cavity Interactions

The mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors involves specific interactions within the enzyme's active site. A key feature of this interaction is the chelation of two magnesium ions (Mg2+) that are essential for the catalytic activity of the integrase. The indole core and the C2 carboxyl group of the inhibitor form a chelating triad with these metal ions. This interaction is a common feature among many integrase strand transfer inhibitors.

In addition to metal chelation, hydrophobic interactions play a crucial role in the binding of these inhibitors. The introduction of a long branch at the C3 position of the indole core allows the molecule to extend into a hydrophobic cavity near the integrase active site. This leads to improved interactions with amino acid residues such as Tyr143 and Asn117. Furthermore, the addition of a C6-halogenated benzene ring can result in π–π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex. These combined interactions—Mg2+ chelation and hydrophobic cavity binding—are responsible for the potent inhibitory activity of this class of compounds against HIV-1 integrase.

CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis by acting on CysLT receptors. The CysLT1 receptor is a primary target for the therapeutic intervention of these conditions.

Selective Antagonistic Activity Against CysLT1 Receptor

Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as a novel class of potent and selective CysLT1 receptor antagonists. One of the most potent compounds identified in a study, 17k , which features a 7-methoxy substitution on the indole ring, demonstrated a remarkable IC50 value of 0.0059 ± 0.0011 μM for the CysLT1 receptor. Importantly, this compound exhibited high selectivity, with a significantly weaker antagonist activity against the CysLT2 receptor, showing an IC50 of 15 ± 4 μM. This selectivity is a crucial attribute for minimizing off-target effects.

| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) | Selectivity (CysLT2/CysLT1) |

|---|---|---|---|

| Compound 17k (7-methoxy substituted) | 0.0059 ± 0.0011 | 15 ± 4 | ~2542 |

Structural Determinants Influencing CysLT1 Antagonistic Potency and Selectivity

The structure-activity relationship (SAR) studies of these indole-2-carboxylic acid derivatives have revealed several key structural features that govern their potency and selectivity as CysLT1 antagonists. The indole-2-carboxylic acid moiety itself is considered essential for effective CysLT1 antagonist activity.

Furthermore, the nature and position of substituents on the indole ring significantly influence the antagonistic profile. For instance, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. The position of substitution on the indole ring is also critical, with substitutions at the 7-position being the most favorable for high potency. In contrast, substitutions at the 4-position were found to be the least favorable. Additionally, the presence of an α,β-unsaturated amide moiety at the 3-position of the indole ring was identified as an important factor for potent CysLT1 antagonism. These structural insights are crucial for the rational design of new and improved selective CysLT1 receptor antagonists based on the 3,5-difluoro-1H-indole-2-carboxylic acid scaffold.

Cannabinoid Receptor (CB2) Agonistic Activity

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is an attractive therapeutic target for a variety of inflammatory diseases, as its activation does not produce the psychoactive effects associated with the cannabinoid receptor 1 (CB1).

Research into synthetic cannabinoids has shown that simple structural modifications to indole-based compounds can impart selectivity for the CB2 receptor. One effective strategy involves moving the amide substituent of 3-amidoalkylindole synthetic cannabinoids to the 2-position of the indole ring. This modification has been shown to be a general strategy for developing selective CB2 receptor agonists. For example, a 2-amidoalkylindole derivative (Compound 16 ) was found to be a potent and selective CB2 agonist with an EC50 of 189 nM, while showing no significant activity at the CB1 receptor (EC50 > 10 μM). While specific data for this compound derivatives as CB2 agonists is not extensively available in the reviewed literature, the established SAR for indole-2-carboxamides suggests that this scaffold is a promising starting point for the design of novel and selective CB2 agonists. Further investigation into the effects of fluorine substitution at the 3 and 5 positions of the indole ring is warranted to explore their potential as potent and selective CB2 receptor agonists.

| Compound | CB1 EC50 (μM) | CB2 EC50 (nM) |

|---|---|---|

| Compound 16 (2-amidoalkylindole) | > 10 | 189 |

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of the indole-2-carboxylic acid scaffold have been investigated for their potential as anticancer agents, demonstrating notable activity against a range of cancer cell types. Research has focused on understanding their inhibitory effects and the molecular mechanisms underlying their action.

The antiproliferative potential of indole-2-carboxamide derivatives has been demonstrated through various in vitro studies. A series of substituted-N-benzyl-1H-indole-2-carbohydrazides exhibited cytotoxicity against multiple cancer cell lines, including human colon cancer (HCT) and lung cancer (A549) cells. nih.gov One of the most potent compounds in this series, compound 4e, displayed an average half-maximal inhibitory concentration (IC50) of 2 µM across the tested cell lines. nih.gov

In the context of pediatric brain cancer, derivatives of 4,6-difluoro-1H-indole-2-carboxamide were synthesized and evaluated for their activity against the pediatric glioblastoma multiforme (GBM) cell line, KNS42. nih.gov Several of these compounds demonstrated potent inhibitory activity. nih.gov For instance, specific derivatives showed IC50 values in the low micromolar range, indicating significant growth inhibition of these aggressive brain tumor cells. nih.gov The slight increase in lipophilicity of the difluoroindole-containing compounds compared to an unsubstituted indole ring may enhance their uptake by tumor cells, potentially leading to improved antitumor activity. nih.gov

| Compound Series | Cell Line | Cancer Type | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (e.g., 4e) | HCT | Colon Cancer | Average 2 µM | nih.gov |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (e.g., 4e) | A549 | Lung Cancer | Average 2 µM | nih.gov |

| 4,6-difluoro-1H-indole-2-carboxamide derivatives (e.g., 8a, 8c, 8f) | KNS42 | Pediatric Brain Cancer | Low micromolar range | nih.gov |

To elucidate the mechanism behind the observed antiproliferative effects, transcriptional analysis was performed on KNS42 pediatric brain cancer cells after treatment with a prototype 4,6-difluoro-1H-indole-2-carboxamide compound (8a). nih.gov This analysis revealed a significant downregulation of a specific set of seven genes. nih.gov The expression levels of these particular genes have been previously shown to be positively correlated with tumor growth and progression. nih.gov This finding suggests that the antitumor activity of this class of compounds is implicated, at least in part, through the modulation of the expression of genes crucial for tumor proliferation and survival. nih.gov

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue for which current treatments have notable drawbacks. acs.orgnih.govresearchgate.net This has spurred the search for new therapeutic agents, with indole derivatives emerging as a promising chemical scaffold. acs.orgnih.gov

Through a cell-based high-content phenotypic screening of a small molecule library, several hits containing an indole core were identified as being active against the intracellular amastigote forms of T. cruzi. acs.orgnih.gov Subsequent optimization of a series of 1H-indole-2-carboxamides led to the identification of compounds with potent anti-parasitic activity. acs.org Potency is often expressed as the pEC50 value, which is the negative logarithm of the half-maximal effective concentration. For Chagas disease, a compound is generally considered a good hit if it has a pEC50 greater than 5.5, and ideally above 6.0, against the intracellular parasites. acs.orgnih.gov Optimization efforts yielded compounds with pEC50 values as high as 6.5, representing a significant improvement over the initial screening hits. acs.org

| Compound Series | Target | Activity Metric | Observed Values | Source |

|---|---|---|---|---|

| Initial Indole Hits | Intracellular T. cruzi amastigotes | pEC50 | > 5.5 | acs.orgnih.gov |

| Optimized 1H-indole-2-carboxamides (e.g., Compound 24) | Intracellular T. cruzi amastigotes | pEC50 | 6.5 | acs.org |

| Optimized 1H-indole-2-carboxamides (e.g., Compound 37) | Intracellular T. cruzi amastigotes | pEC50 | 6.9 | acs.org |

Structure-activity relationship (SAR) studies were conducted to understand how different chemical groups attached to the indole core influence the anti-T. cruzi activity. acs.org These investigations revealed that small, aliphatic, electron-donating groups at the 5' position of the indole ring were favorable for potency. acs.org Compounds featuring methyl, cyclopropyl, ethyl, or methoxy groups in this position generally showed moderate to good activity. acs.org

Conversely, the introduction of electron-withdrawing groups (EWGs), such as halogens (like fluorine and chlorine) or a trifluoromethyl group, at the same position resulted in inactive compounds with pEC50 values below 4.2. acs.org This suggests that for this specific series of 1H-indole-2-carboxamides, the presence of fluoro substituents on the indole ring, as in the this compound scaffold, is detrimental to the anti-parasitic activity against T. cruzi. acs.org

TRPV1 Agonistic Activity

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a well-established target for developing new pain and inflammation therapies. mdpi.comnih.gov Capsaicin is the most famous natural agonist of this receptor. mdpi.comnih.gov Recent research has explored the indole-2-carboxamide scaffold for the development of novel and selective TRPV1 agonists. mdpi.comnih.gov

In these studies, two series of indole-2-carboxamides were synthesized and tested in vitro to determine their ability to modulate the TRPV1 channel. mdpi.com The evaluation focused on their efficacy (the maximum response they can produce) and potency (the concentration required to produce a half-maximal response, or EC50). mdpi.comnih.gov Several derivatives were identified as interesting TRPV1 agonists, showing efficacy values higher than 60% and potent EC50 values ranging from the high to low nanomolar concentrations. mdpi.com For instance, compound 6g from one series emerged as a particularly promising candidate with an EC50 value of 0.0365 µM (36.5 nM). mdpi.com This indicates that the indole-2-carboxamide structure can serve as an effective scaffold for designing potent TRPV1 agonists. mdpi.comnih.gov

| Compound | Scaffold | Efficacy (%) | Potency (EC50) in µM | Source |

|---|---|---|---|---|

| 5a | Indole-2-carboxamide | 54.0 | 2.3 | mdpi.com |

| 6a | N-methylindole-2-carboxamide | > 60 | 0.34 | mdpi.com |

| 6g | N-methylindole-2-carboxamide | > 60 | 0.0365 | mdpi.com |

| 6j | N-methylindole-2-carboxamide | > 60 | 0.18 | mdpi.com |

Evaluation of Efficacy, Potency (EC50), and Desensitization Properties

Detailed studies evaluating the efficacy, potency (EC50), and desensitization properties specifically for derivatives of this compound are not extensively documented in the available scientific literature. Research on other indole-2-carboxamide derivatives has shown their potential as agonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), with reported EC50 and desensitization values. researchgate.net However, direct data for the 3,5-difluoro substituted variant remains to be published.

Assessment of Selectivity over TRPA1 Ion Channel

The assessment of the selectivity of this compound derivatives for the Transient Receptor Potential A1 (TRPA1) ion channel is not specifically detailed in current research. The TRPA1 channel is a known target for therapeutic intervention in pain and inflammation. nih.gov While various compounds have been evaluated for TRPA1 antagonism, specific selectivity profiles for this compound have not been publicly reported.

Histamine-3 Receptor (H3R) Inverse Agonistic Activity

The histamine-3 receptor (H3R) is a G-protein coupled receptor primarily found in the central nervous system that modulates the release of various neurotransmitters. wikipedia.org H3R inverse agonists have been investigated for their therapeutic potential in treating a range of neurological and metabolic disorders. researchgate.netnih.govnih.gov Notably, research into indole-based structures has identified 5-hydroxyindole-2-carboxylic acid amides as a novel series of H3R inverse agonists. researchgate.net However, specific studies confirming H3R inverse agonistic activity for this compound are not present in the surveyed literature.

Broader Pharmacological Profiles of Indole-2-carboxylic Acids

The indole-2-carboxylic acid scaffold is a versatile pharmacophore that has been utilized to develop agents with a wide spectrum of biological activities. Derivatives of this core structure have demonstrated numerous therapeutic properties.

Table 1: Reported Pharmacological Activities of Indole-2-carboxylic Acid Derivatives

| Pharmacological Activity | Description |

|---|---|

| Antitubercular | Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the MmpL3 transporter. |

| Antiviral | These compounds have been explored as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. smolecule.commdpi.comnih.gov |

| Anticancer | Derivatives have shown promising activity against various cancer cell lines, including pediatric brain cancer and liver cancer, by interacting with cellular targets like the 14-3-3η protein. smolecule.comnih.gov |

| Antibacterial | The indole nucleus is a component of various compounds exhibiting activity against bacteria such as E. coli and S. aureus. |

| Anti-inflammatory | Certain derivatives act as selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor, which is involved in inflammatory conditions like asthma. nih.gov |

| Neuroprotective | Research indicates that some indole derivatives may offer protection to neuronal cells against oxidative stress, suggesting potential in neurodegenerative diseases. smolecule.com |

| Antioxidant | The indole ring system is known for its antioxidant properties, with some derivatives showing the ability to inhibit human LDL peroxidation. thegoodscentscompany.com |

| Antidiabetic | Certain indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in glucose metabolism. researchgate.net |

Elucidation of Molecular Mechanisms of Action

The diverse pharmacological effects of indole-2-carboxylic acid derivatives are a result of their interaction with various biological macromolecules. The specific mechanism of action is highly dependent on the substitution pattern on the indole ring.

Enzyme Inhibition : A primary mechanism for this class of compounds is the inhibition of key enzymes.

HIV-1 Integrase : The indole-2-carboxylic acid scaffold can chelate with two Mg²⁺ ions within the active site of HIV-1 integrase, inhibiting its strand transfer activity. mdpi.comnih.govrsc.org Structural optimizations, such as adding a halogenated benzene ring, can enhance this inhibitory effect. rsc.orgrsc.org

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : These enzymes are targets for cancer immunotherapy. Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO. nih.gov

Fructose-1,6-bisphosphatase (FBPase) : Derivatives have been shown to act as allosteric inhibitors at the AMP site of FBPase, presenting a potential mechanism for antidiabetic effects. researchgate.net

Receptor Modulation : These compounds can also act by modulating the activity of specific receptors.

NMDA Receptor : Indole-2-carboxylic acid itself acts as a competitive antagonist at the glycine recognition site associated with the N-methyl-D-aspartate (NMDA) receptor, thereby inhibiting its function. nih.gov

Cysteinyl-Leukotriene 1 (CysLT1) Receptor : Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been developed as highly potent and selective antagonists for the CysLT1 receptor, demonstrating the importance of the carboxylic acid moiety for this activity. nih.gov

Protein-Ligand Interactions : The therapeutic effects often arise from specific interactions with protein targets.

14-3-3η Protein : Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential as antitumor agents for liver cancer. nih.gov Molecular docking studies help to predict the binding modes of these inhibitors within the protein's binding pocket, guiding further structural optimization. nih.gov

Table 2: Molecular Targets of Indole-2-carboxylic Acid Derivatives

| Molecular Target | Mechanism of Action | Therapeutic Area |

|---|---|---|

| HIV-1 Integrase | Enzyme Inhibition (chelation of Mg²⁺ ions) | Antiviral (HIV) |

| IDO1/TDO | Dual Enzyme Inhibition | Anticancer |

| Fructose-1,6-bisphosphatase | Allosteric Enzyme Inhibition | Antidiabetic |

| NMDA Receptor | Receptor Antagonism (at glycine site) | Neuroprotection |

| CysLT1 Receptor | Selective Receptor Antagonism | Anti-inflammatory |

| 14-3-3η Protein | Protein-Ligand Binding Inhibition | Anticancer |

Application in Rational Drug Design and Scaffold Optimization

3,5-Difluoro-1H-indole-2-carboxylic Acid as a Promising Scaffold in Contemporary Drug Discovery

The indole-2-carboxylic acid framework, and specifically its fluorinated derivatives like this compound, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the development of ligands for a wide array of biological targets. Indole (B1671886) derivatives are frequently found in bioactive natural products and have been incorporated into numerous approved drugs. mdpi.com The rigid structure of the indole nucleus, combined with the strategic placement of functional groups, allows for precise interactions with protein binding sites.

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. mdpi.comnih.govnih.gov This has established the scaffold as a promising starting point for the development of new antiretroviral agents. mdpi.comnih.govnih.gov The core structure, particularly the indole nitrogen and the C2-carboxyl group, has been shown to be critical for activity, often by chelating with essential metal ions in the enzyme's active site. mdpi.comnih.gov Furthermore, the indole scaffold has been successfully utilized in the design of novel antimicrobial and anticancer agents, demonstrating its broad therapeutic potential. mdpi.com The introduction of fluorine atoms at the C-3 and C-5 positions can further enhance the drug-like properties of this scaffold, making this compound a particularly attractive starting point for modern drug discovery campaigns.

Comprehensive Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. acs.orgtandfonline.com The substitution of hydrogen with fluorine can have a profound impact on a molecule's biological activity, lipophilicity, and metabolic stability due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.comresearchgate.net

Biological Activity: Fluorine substitution can significantly alter the electronic properties of a molecule, thereby influencing its binding affinity to the target protein. tandfonline.com The highly electronegative nature of fluorine can affect the acidity or basicity of nearby functional groups, which may be crucial for target engagement. tandfonline.com

Metabolic Stability: One of the most significant advantages of fluorine substitution is the potential to enhance metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond (approximately 112 kcal/mol vs. 98 kcal/mol), making it more resistant to oxidative metabolism by enzymes such as cytochrome P-450. researchgate.net By placing fluorine atoms at known sites of metabolic attack, the metabolic half-life of a drug candidate can be extended, leading to improved bioavailability and duration of action. tandfonline.com

The following table summarizes the general effects of fluorine substitution on key drug-like properties:

| Property | Effect of Fluorine Substitution | Rationale |

| Biological Activity | Can increase or decrease, often context-dependent. | Alters electronic properties, pKa of nearby groups, and binding interactions. |

| Lipophilicity (logP/logD) | Generally increases. | Fluorine is more lipophilic than hydrogen; however, strong inductive effects can increase polarity. tandfonline.comnih.gov |

| Metabolic Stability | Generally increases. | The C-F bond is stronger than the C-H bond and less susceptible to enzymatic cleavage. tandfonline.comresearchgate.net |

| pKa | Can significantly alter the acidity or basicity of proximal functional groups. | Strong electron-withdrawing (inductive) effect of fluorine. tandfonline.com |

The carboxyl group at the C-2 position of the indole scaffold is a critical pharmacophoric feature that plays a pivotal role in the interaction of these molecules with their biological targets. A primary function of the carboxyl group is its ability to act as a metal-chelating agent. mdpi.comnih.gov In the context of HIV-1 integrase inhibitors, for instance, the carboxyl group, in concert with the indole nucleus, has been observed to chelate with two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comnih.gov This chelation is essential for inhibiting the strand transfer step of viral DNA integration. mdpi.comnih.gov

Beyond chelation, the carboxyl group can also participate in other crucial non-covalent interactions, such as hydrogen bonding and electrostatic interactions with amino acid residues in the target protein's binding pocket. These interactions help to anchor the ligand in the correct orientation for optimal binding and inhibitory activity. Modifications of the carboxyl group, such as conversion to amides or esters, can be explored to modulate solubility, permeability, and metabolic stability. researchgate.net

Structure-activity relationship (SAR) studies on the indole-2-carboxylic acid scaffold have demonstrated that substituents at various positions on the indole ring can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

N-1 Position: Substitution at the N-1 position of the indole ring can be utilized to explore additional binding pockets and improve target engagement. For example, in the development of Mcl-1 inhibitors, the introduction of a benzenesulfonyl group at the N-1 position allowed the molecule to extend into the p1 pocket of the BH3 groove, leading to enhanced binding selectivity for Mcl-1 over Bcl-2. nih.gov

C-3 Position: The C-3 position is a key site for modification to improve interactions with hydrophobic regions of the target protein. In the development of HIV-1 integrase inhibitors, the introduction of a long branch at the C-3 position of the indole core enhanced interactions with a hydrophobic cavity near the active site, resulting in a marked increase in inhibitory effect. mdpi.comnih.govnih.gov Similarly, for CB1 receptor allosteric modulators, short alkyl groups at the C-3 position were found to enhance potency. nih.gov

C-5 and C-6 Positions: Halogen substitutions at the C-5 and C-6 positions have been shown to be beneficial for activity in several contexts. For CB1 receptor allosteric modulators, a chloro or fluoro group at the C-5 position enhanced potency. nih.gov In the case of HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C-6 position was found to increase inhibitory activity, likely through π–π stacking interactions with viral DNA. mdpi.comnih.gov

C-7 Position: While less explored in the provided context, the C-7 position also offers a vector for chemical modification to fine-tune the properties of indole-2-carboxylic acid derivatives.

The following table provides a summary of the observed effects of substitutions at different positions on the indole-2-carboxylic acid scaffold based on published research:

| Position | Type of Substituent | Effect on Activity/Selectivity | Example Target Class |

| N-1 | Benzenesulfonyl group | Increased selectivity by accessing additional binding pockets. nih.gov | Mcl-1 Inhibitors |

| C-3 | Long alkyl/aromatic groups | Enhanced potency through hydrophobic interactions. mdpi.comnih.govnih.gov | HIV-1 Integrase Inhibitors |

| C-5 | Chloro, Fluoro | Enhanced potency. nih.gov | CB1 Receptor Modulators |

| C-6 | Halogenated benzene ring | Increased inhibitory activity. mdpi.comnih.gov | HIV-1 Integrase Inhibitors |

Integration of Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds that involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. ijddd.com Once identified, these fragments can be grown, linked, or merged to generate more potent and drug-like molecules. ijddd.comresearchgate.net

The 1H-indole-2-carboxylic acid core is well-suited for FBDD approaches. nih.gov In a notable example, this scaffold was deconstructed from a known selective Mcl-1 inhibitor to serve as a starting fragment. nih.gov By substituting a benzenesulfonyl group at the N-1 position, researchers were able to "grow" the fragment to access a specific pocket (p1 pocket) within the target protein's binding groove. nih.gov This fragment-growing strategy led to the development of a compound with a 7.5-fold selectivity for Mcl-1 over the related protein Bcl-2. nih.gov This study demonstrated that the strategic occupation of additional pockets through fragment elaboration can significantly contribute to both potency and selectivity. nih.gov

Strategies for Improving Drug-like Properties, including Metabolic Stability and Solubility

A critical aspect of lead optimization is the enhancement of a compound's "drug-like" properties, which include metabolic stability and aqueous solubility. Poor metabolic stability can lead to rapid clearance from the body, while low solubility can hinder absorption and bioavailability.

As previously discussed, the introduction of fluorine atoms is a key strategy for improving metabolic stability by blocking sites of oxidative metabolism. tandfonline.comresearchgate.net

To address solubility issues, which can be a challenge for planar aromatic scaffolds like indole, various chemical modifications can be employed. One effective strategy is the replacement of a less soluble functional group with a more polar one. For instance, an amide-amine replacement in a series of indole-2-carboxamides resulted in a significant improvement in water solubility while retaining potent antimycobacterial activity. nih.gov This highlights the potential for isosteric replacements to enhance the physicochemical properties of a lead compound. Further modifications, such as the introduction of polar functional groups or the optimization of ionizable groups like the carboxylic acid, can also be used to fine-tune solubility and other drug-like properties. researchgate.net

Computational Design and Virtual Screening for Enhanced Potency and Selectivity

The application of computational design and virtual screening has become an indispensable tool in modern drug discovery, enabling the rapid and efficient identification of lead compounds and the optimization of their pharmacological profiles. In the context of this compound and its derivatives, these in silico methods are strategically employed to predict binding affinities, understand structure-activity relationships (SAR), and ultimately enhance both the potency and selectivity of potential drug candidates.

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. mdpi.comnih.govnih.gov Computational approaches, such as molecular docking and virtual screening, have been instrumental in exploring the therapeutic potential of this class of compounds. mdpi.comnih.govnih.gov These techniques allow researchers to simulate the interaction between a ligand, such as a derivative of this compound, and its target protein at the molecular level.

A typical workflow involves the use of large chemical libraries that are virtually screened against a specific biological target. For instance, in the discovery of novel inhibitors for enzymes like HIV-1 integrase or indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), computational models of these enzymes are used to dock vast numbers of compounds. mdpi.comnih.gov The docking simulations predict the most favorable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy.

The fluorination at the 3 and 5 positions of the indole ring of this compound can significantly influence its binding properties. Fluorine atoms can alter the electronic distribution of the molecule, modulate its lipophilicity, and form specific non-covalent interactions, such as hydrogen bonds and halogen bonds, with the amino acid residues in the active site of a target protein. Computational models are particularly adept at predicting and analyzing these subtle yet crucial interactions, thereby guiding the design of more potent and selective inhibitors.

For example, in a virtual screening campaign targeting a specific kinase, derivatives of this compound would be docked into the ATP-binding site of the enzyme. The simulations would identify which derivatives form the most stable complexes, highlighting key interactions that contribute to high binding affinity. This information is then used to prioritize compounds for synthesis and biological evaluation, significantly streamlining the drug discovery process.

The data generated from these computational studies can be compiled to establish clear SAR trends. For instance, the introduction of different substituents at various positions on the indole scaffold can be systematically evaluated in silico to predict their impact on potency and selectivity. This iterative process of computational design, synthesis, and biological testing is a powerful strategy for scaffold optimization.

Below is a representative table illustrating the type of data that can be generated from a computational study on derivatives of this compound.

| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted IC₅₀ (µM) |

| Compound A | Kinase X | -9.8 | Lys72, Glu91, Leu148 | 0.15 |

| Compound B | Kinase X | -8.5 | Lys72, Asp161 | 0.89 |

| Compound C | Protease Y | -10.2 | Asp25, Gly27, Arg87 | 0.09 |

| Compound D | Protease Y | -9.1 | Asp25, Val82 | 0.42 |

| Compound E | Kinase X | -10.5 | Lys72, Glu91, Phe162 | 0.07 |

| Compound F | Protease Y | -8.9 | Gly27, Ile50 | 1.20 |

This table is for illustrative purposes and contains hypothetical data.

The insights gained from such computational analyses are invaluable for the rational design of new chemical entities with improved therapeutic potential. By leveraging the predictive power of virtual screening and molecular docking, researchers can accelerate the development of potent and selective drug candidates based on the this compound scaffold.

Future Directions and Research Perspectives

Advancements in Stereoselective and Green Synthetic Methodologies for Fluorinated Indoles

The synthesis of fluorinated indoles, including 3,5-difluoro-1H-indole-2-carboxylic acid, is an area of active research. Future advancements are anticipated to focus on the development of more efficient, sustainable, and stereoselective synthetic routes.

Stereoselective Synthesis:

The creation of chiral centers with high enantiomeric and diastereomeric purity is crucial for producing drugs with improved efficacy and reduced side effects. While methods for the stereoselective synthesis of some fluorinated indole (B1671886) derivatives exist, specific protocols for this compound are not yet well-established. Future research is expected to explore:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions in the synthesis of the indole core or in subsequent functionalizations.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary to guide the stereoselective formation of new stereocenters, followed by its removal to yield the desired enantiomerically pure product.

Green Synthetic Methodologies:

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For the synthesis of this compound and its derivatives, future research will likely prioritize:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Catalytic Reactions: Favoring the use of catalysts over stoichiometric reagents to reduce waste and improve reaction efficiency. A recent study demonstrated a sustainable, two-step synthesis of indole-2-carboxamides using an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol, avoiding the use of metal catalysts. semanticscholar.org

| Synthetic Approach | Key Features | Potential Advantages for Fluorinated Indoles |

| Asymmetric Catalysis | Utilizes chiral catalysts to induce stereoselectivity. | High enantiomeric excesses, catalytic nature reduces waste. |

| Chiral Auxiliaries | Covalently attached chiral groups direct stereochemistry. | Predictable stereochemical outcomes. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, lower energy consumption. nih.gov |

| Flow Chemistry | Continuous reaction processing in a reactor. | Enhanced safety, scalability, and process control. beilstein-journals.org |

| Multicomponent Reactions | Three or more reactants combine in a single step. | Increased efficiency, reduced waste, and rapid access to molecular diversity. semanticscholar.org |

Deeper Mechanistic Understanding of Novel Biological Activities

Derivatives of indole-2-carboxylic acid have demonstrated a wide range of biological activities, and the introduction of fluorine atoms can significantly modulate these properties. A deeper understanding of the mechanisms through which this compound and its derivatives exert their effects is a critical area for future investigation.

Anticancer Activity:

Indole-2-carboxamide derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.govrsc.org The mechanism of action for these compounds is believed to involve the induction of apoptosis, as evidenced by increased levels of Cytochrome C and effects on the p53 transcription pathway. nih.gov Future studies on this compound derivatives should aim to:

Elucidate the specific binding interactions with target proteins like EGFR and CDK2.

Investigate the downstream signaling pathways affected by target inhibition.

Explore potential synergistic effects when combined with other anticancer agents.

Antiviral Activity:

The indole-2-carboxylic acid scaffold has been identified as a promising core for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com The mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase enzyme. mdpi.com Future research in this area could focus on:

Determining the precise binding mode of this compound derivatives to HIV-1 integrase.

Understanding how the fluorine substitutions at the 3 and 5 positions influence binding affinity and resistance profiles.

Antitubercular Activity:

Indole-2-carboxamides have also shown potential as antitubercular agents, with some derivatives targeting the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.gov The mechanism is thought to be driven by the lipophilicity of the compounds. nih.gov Future investigations should explore:

The specific interactions between this compound derivatives and MmpL3.

The structure-activity relationships, particularly the role of the difluoro substitution pattern in enhancing antimycobacterial potency.

| Biological Target | Therapeutic Area | Potential Mechanism of Action |

| EGFR/CDK2 | Oncology | Inhibition of receptor tyrosine kinase and cell cycle progression, leading to apoptosis. nih.govrsc.org |

| HIV-1 Integrase | Virology | Chelation of Mg²⁺ ions in the enzyme's active site, preventing viral DNA integration. mdpi.com |

| MmpL3 Transporter | Infectious Disease | Inhibition of mycolic acid transport, disrupting the mycobacterial cell wall synthesis. nih.gov |

| 14-3-3η protein | Oncology | Inhibition of protein-protein interactions involved in cell signaling and proliferation in liver cancer. nih.gov |

Rational Design and Development of Next-Generation Indole-Based Therapeutics

The principles of rational drug design will be instrumental in harnessing the full therapeutic potential of the this compound scaffold. By integrating computational and experimental approaches, researchers can develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design:

With the availability of high-resolution crystal structures of therapeutic targets, structure-based design will play a pivotal role. This approach involves:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of target proteins to predict binding affinities and orientations.

Pharmacophore Modeling: Identifying the key structural features required for biological activity and using this model to design novel compounds with enhanced properties.

Fragment-Based Drug Design:

This strategy involves screening small molecular fragments for weak binding to the target protein and then growing or linking these fragments to create more potent lead compounds. The this compound core could serve as a starting fragment or be combined with other fragments to generate novel drug candidates.

Multi-Target Directed Ligands (MTDLs):

For complex multifactorial diseases, designing single molecules that can modulate multiple targets is an attractive strategy. nih.gov The indole scaffold is well-suited for the development of MTDLs. Future research could explore the design of this compound derivatives that simultaneously target, for example:

Multiple kinases involved in cancer progression.

Different viral enzymes or host factors in infectious diseases.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective medicines. Advances in synthetic chemistry, a deeper understanding of biological mechanisms, and the application of rational drug design principles will be key to realizing this potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-difluoro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step routes. A common approach involves introducing fluorine atoms at positions 3 and 5 of the indole ring through electrophilic substitution, followed by carboxylation at position 2. For example, methyl 3,5-difluoro-1H-indole-2-carboxylate (a precursor) can be synthesized using halogenation agents like Selectfluor® under controlled pH and temperature, followed by hydrolysis to yield the carboxylic acid derivative .

- Critical Factors : Reaction yield depends on solvent polarity (e.g., DMF vs. acetic acid), temperature control during fluorination, and the use of catalysts like palladium for cross-coupling steps. Evidence from similar indole syntheses highlights the importance of reflux conditions (3–5 hours) and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming fluorine substitution patterns, while NMR resolves aromatic proton splitting.

- X-ray Crystallography : For structural confirmation, SHELX software (via SHELXS/SHELXL) is widely used to refine crystal structures, particularly for verifying bond lengths and angles influenced by fluorine’s electronegativity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the key physicochemical properties (e.g., melting point, solubility) of this compound?

- Data :

- Melting Point : Analogous indole-2-carboxylic acids (e.g., indole-5-carboxylic acid) exhibit melting points between 208–259°C, suggesting similar thermal stability for the 3,5-difluoro derivative .

- Solubility : Fluorine substituents enhance lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, THF).

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and reactive properties of this compound?

- Methodology : DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distributions, highlighting how fluorine’s electron-withdrawing effects alter the indole ring’s aromaticity and nucleophilic/electrophilic sites .

- Applications : Predict regioselectivity in further functionalization (e.g., Suzuki couplings) and intermolecular interactions in crystal packing .

Q. How do fluorine substituents at positions 3 and 5 affect biological activity compared to other halogenated indole derivatives?

- Structure-Activity Relationship (SAR) Insights :

| Compound | Substituents | Key Properties |

|---|---|---|

| This compound | F at 3,5; COOH at 2 | Enhanced electronic polarization; increased binding to hydrophobic enzyme pockets |

| 5-Fluoro-1H-indole-2-carboxylic acid | F at 5; COOH at 2 | Reduced steric hindrance; moderate activity in kinase inhibition assays |

| 6-Chloro-1H-indole-2-carboxylic acid | Cl at 6; COOH at 2 | Higher molar refractivity; altered π-π stacking in protein complexes |

- Experimental Validation : Molecular docking (e.g., AutoDock Vina) quantifies binding affinities to targets like cyclooxygenase-2 (COX-2), where fluorine’s electronegativity improves hydrogen-bonding interactions .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting biological activity or spectral interpretations)?

- Methodology :

- Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .

- Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY and HSQC, and corroborate crystallographic data with DFT-predicted bond angles .

- Statistical Analysis : Apply principal component analysis (PCA) to biological assay outliers to distinguish experimental noise from true activity .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) for improved yield .

- Data Transparency : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and crystallographic data, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.